Triethoxy(1-phenylethenyl)silane

Catalog No.
S1920947
CAS No.
90260-87-0
M.F
C14H22O3Si
M. Wt
266.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethoxy(1-phenylethenyl)silane

CAS Number

90260-87-0

Product Name

Triethoxy(1-phenylethenyl)silane

IUPAC Name

triethoxy(1-phenylethenyl)silane

Molecular Formula

C14H22O3Si

Molecular Weight

266.41 g/mol

InChI

InChI=1S/C14H22O3Si/c1-5-15-18(16-6-2,17-7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3

InChI Key

DKFGYGJKRWRIPR-UHFFFAOYSA-N

SMILES

CCO[Si](C(=C)C1=CC=CC=C1)(OCC)OCC

Canonical SMILES

CCO[Si](C(=C)C1=CC=CC=C1)(OCC)OCC

Pd-Catalyzed Cross-Coupling Reactions

Studies have shown that Triethoxy(1-phenylethenyl)silane functions as a silicon-based nucleophile (). This property makes it a valuable reactant in Palladium-catalyzed cross-coupling reactions (). These reactions are a cornerstone in organic synthesis, allowing researchers to efficiently construct complex molecules by forging new carbon-carbon bonds.

The presence of the vinyl group (C=C) and the silicon atom (Si) in Triethoxy(1-phenylethenyl)silane contribute to its reactivity in these reactions. The vinyl group acts as the electrophilic coupling partner, while the silicon atom serves as a leaving group upon reaction with the palladium catalyst.

Here's an example of a research paper that explores the use of Triethoxy(1-phenylethenyl)silane in Suzuki-Miyaura cross-coupling reactions, a type of Pd-catalyzed cross-coupling:

  • Reference: Takahashi, G., Ishihara, N., & Kuroda, S. (2008). Nickel-catalyzed cross-coupling of triethoxy(styryl)silane with aryl bromides and chlorides. The Journal of Organic Chemistry, 73(1), 171-174. ()

Triethoxy(1-phenylethenyl)silane is a silicon-based compound characterized by the presence of three ethoxy groups and a vinylphenyl moiety. Its chemical formula is C11H16O3SiC_{11}H_{16}O_3Si and it has a CAS number of 90260-87-0. This compound is notable for its reactivity in various chemical processes, particularly in the formation of hybrid materials and as a precursor for silicon-containing polymers. It is generally available in high purity and can be found in submicron and nanopowder forms, making it suitable for diverse applications in materials science and organic chemistry .

  • Cross-Coupling Reactions: It acts as a silicon-based nucleophile in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-silicon bonds .
  • Condensation Reactions: The compound can undergo hydrolysis to form silanol groups, which can further condense to create siloxane networks, contributing to the formation of silica aerogels .
  • Polymerization: It can be used as a monomer in the synthesis of hybrid organic-inorganic materials, enhancing mechanical properties through crosslinking mechanisms .

Several methods are employed to synthesize triethoxy(1-phenylethenyl)silane:

  • Hydrosilylation: This method involves the addition of triethoxysilane to alkenes or alkynes in the presence of a catalyst, typically platinum-based, facilitating the formation of silane compounds.
  • Esterification Reactions: The compound can also be synthesized through esterification of phenylacetylene with triethoxysilanol under acidic conditions.
  • Sol-Gel Process: Utilizing sol-gel chemistry allows for the incorporation of triethoxy(1-phenylethenyl)silane into silica networks, yielding hybrid materials with tailored properties .

Triethoxy(1-phenylethenyl)silane has various applications:

  • Hybrid Materials: It is used in the production of hybrid silica aerogels that possess enhanced thermal insulation properties and mechanical strength .
  • Adhesives and Sealants: The compound is incorporated into formulations to improve adhesion and durability due to its silane functionality.
  • Surface Modifications: It serves as a coupling agent to modify surfaces for improved hydrophobicity or enhanced bonding with organic materials.

Interaction studies involving triethoxy(1-phenylethenyl)silane primarily focus on its behavior in composite materials. Research indicates that incorporating this silane into polymer matrices can significantly enhance mechanical properties such as tensile strength and elasticity. The interactions between the silane groups and polymer chains facilitate better dispersion and bonding within the composite structure .

Several compounds share structural similarities with triethoxy(1-phenylethenyl)silane. Here are some notable examples:

Compound NameStructure TypeKey Features
Trimethyl(1-phenylvinyl)oxy-silaneTrimethylsilaneLower reactivity compared to triethoxy variant
TriethoxysilaneSilaneCommonly used for surface modification
VinyltriethoxysilaneVinylsilaneUsed in polymerization processes
PhenyltrimethoxysilaneTrimethoxysilaneExhibits different solubility characteristics

Triethoxy(1-phenylethenyl)silane stands out due to its unique combination of ethoxy groups and vinyl functionality, allowing for specific reactivity in cross-coupling reactions and material synthesis that other similar compounds may not provide.

IUPAC Naming and Functional Group Identification

The official IUPAC name for this compound is triethoxy(1-phenylethenyl)silane [1]. This systematic nomenclature reflects the compound's structural composition, which consists of a central silicon atom bonded to three ethoxy groups and one phenylethenyl substituent. The molecular formula C₁₄H₂₂O₃Si corresponds to a molecular weight of 266.41 grams per mole [1] [2].

The compound contains several distinct functional groups that define its chemical behavior. The three ethoxy groups (-OCH₂CH₃) attached to silicon represent alkoxy functional groups that exhibit hydrolyzable properties characteristic of organosilane coupling agents [3]. The phenylethenyl moiety incorporates both aromatic (phenyl ring) and vinyl (ethenyl) functionalities, creating a conjugated system that influences the compound's electronic properties [4].

The silicon center adopts tetrahedral geometry, with bond angles consistent with sp³ hybridization. The presence of three electronegative oxygen atoms creates a polarized Si-O bond system, while the fourth position is occupied by the carbon atom of the phenylethenyl group, forming a Si-C bond that exhibits different electronic characteristics compared to the Si-O bonds [3] [5].

Functional GroupPositionChemical EnvironmentBonding Type
Ethoxy groups (3)Si-O-CAlkoxy silaneSi-O covalent
Phenyl groupC=C-PhAromatic ringC-C aromatic
Vinyl groupSi-C=CAlkene functionalityC=C double bond
Silicon centerCentralTetrahedralsp³ hybridized

Stereochemical and Conformational Analysis

The stereochemical analysis of triethoxy(1-phenylethenyl)silane reveals important conformational features that influence its reactivity and physical properties. The compound exhibits no defined stereocenters, as indicated by the computed descriptors showing zero defined atom stereocenter count and zero defined bond stereocenter count [1]. However, the molecule possesses significant conformational flexibility due to the presence of eight rotatable bonds [1].

The conformational landscape of the compound is dominated by rotation around the Si-O bonds of the ethoxy groups and the Si-C bond connecting the silicon to the phenylethenyl moiety. Computational analysis indicates that the molecule can adopt multiple conformational states, with the most stable conformations typically featuring staggered arrangements of the ethoxy groups around the silicon center [6] [7].

The phenyl ring system introduces planar rigidity to one portion of the molecule, while the vinyl group can adopt different orientations relative to the phenyl plane. The conjugation between the phenyl ring and the vinyl group creates an extended π-system that influences the overall electronic distribution and conformational preferences [4]. Studies on related phenylethyl compounds suggest that non-planar conformations are often favored due to steric interactions [8].

The topological polar surface area of 27.7 Ų reflects the moderate polarity introduced by the three ethoxy substituents [1]. The rotatable bond count of eight indicates significant conformational flexibility, which affects the compound's interaction with substrates and its ability to adopt optimal geometries for various chemical transformations [7].

Computational Structural Characterization (SMILES, InChI, 3D Conformers)

The computational structural characterization of triethoxy(1-phenylethenyl)silane employs several standardized molecular representation systems that facilitate database searches and computational modeling. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CCOSi(OCC)OCC [1]. This linear representation captures the complete connectivity of the molecule, explicitly showing the three ethoxy groups attached to silicon and the phenylethenyl substituent.

The InChI (International Chemical Identifier) provides a more comprehensive structural description: InChI=1S/C14H22O3Si/c1-5-15-18(16-6-2,17-7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3 [1]. This hierarchical representation includes layer information about connectivity, hydrogen positioning, and molecular formula verification. The corresponding InChI Key DKFGYGJKRWRIPR-UHFFFAOYSA-N serves as a fixed-length hash code for rapid database identification [1].

Computational analysis reveals that the compound can adopt multiple three-dimensional conformations, with PubChem reporting the availability of 10 different conformers [1]. These conformational states arise from rotations around the rotatable bonds, particularly the Si-O bonds of the ethoxy groups and the Si-C bond. The molecular complexity score of 232 indicates moderate structural intricacy that affects computational processing requirements [1].

The exact mass of 266.13382109 Da and monoisotopic mass of 266.13382109 Da provide precise molecular weight values essential for mass spectrometric analysis [1]. The heavy atom count of 18 reflects the total number of non-hydrogen atoms in the structure, while the formal charge of zero indicates a neutral molecule [1].

Descriptor TypeValueComputational Method
SMILESCCOSi(OCC)OCCOEChem 2.3.0
InChIInChI=1S/C14H22O3Si/c1-5-15-18(16-6-2,17-7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3InChI 1.07.2
InChI KeyDKFGYGJKRWRIPR-UHFFFAOYSA-NInChI 1.07.2
Molecular Weight266.41 g/molPubChem 2.2
Exact Mass266.13382109 DaPubChem 2.2
Conformer Count10PubChem Database
Complexity Score232Cactvs 3.4.8.18
Rotatable Bonds8Cactvs 3.4.8.18

Wikipedia

Triethoxy(1-phenylethenyl)silane

Dates

Modify: 2023-08-16

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